molecular formula C4H6N2O2 B8693350 Ethoxycarbonylcyanamide

Ethoxycarbonylcyanamide

Cat. No. B8693350
M. Wt: 114.10 g/mol
InChI Key: IAJAJHWJABDUBF-UHFFFAOYSA-N
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Patent
US04178448

Procedure details

Berichte, 62, 1393-1394 (1929) discloses the reaction of the ethoxycarbonylcyanamide with dimethylsulfate to produce N-ethoxycarbonyl-N-methylcyanamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([NH:6][C:7]#[N:8])=[O:5])[CH3:2].[CH3:9]OS(OC)(=O)=O>>[CH2:1]([O:3][C:4]([N:6]([CH3:9])[C:7]#[N:8])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)NC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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